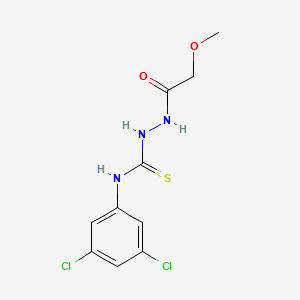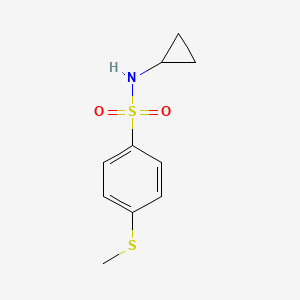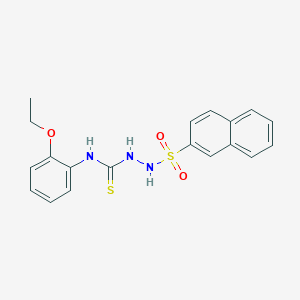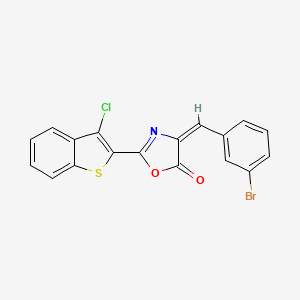![molecular formula C17H27NO2 B4694237 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane
Vue d'ensemble
Description
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin. This modulation can have both inhibitory and excitatory effects on neuronal activity, depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been shown to have various biochemical and physiological effects in different brain regions and cell types. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can reduce the release of glutamate in the prefrontal cortex, which is implicated in the pathophysiology of depression and anxiety. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can also reduce the release of dopamine in the nucleus accumbens, which is implicated in the reward pathway and addiction. Additionally, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can modulate the activity of microglia and astrocytes, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has several advantages as a research tool. It is a highly selective antagonist of mGluR5, which allows for specific targeting of this receptor subtype without affecting other receptors. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane is also relatively stable and can be administered orally or intraperitoneally. However, there are also some limitations to using 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane in lab experiments. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has a relatively short half-life and may require frequent dosing. Additionally, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane and mGluR5. One area of research is to investigate the role of mGluR5 in neuroinflammation and neurodegeneration. Another area of research is to develop more selective and potent antagonists of mGluR5 that can be used in therapeutic applications. Additionally, there is a need to investigate the potential side effects of targeting mGluR5 in humans, as well as the optimal dosing and administration strategies for clinical use.
Applications De Recherche Scientifique
1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has been used to study the role of mGluR5 in addiction, depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these diseases.
Propriétés
IUPAC Name |
1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-16-7-6-8-17(15-16)20-14-13-19-12-11-18-9-4-2-3-5-10-18/h6-8,15H,2-5,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRNZHDQPDEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)

![ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)
![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4694193.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4694198.png)

![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)

![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4694239.png)
![N-[2-(benzoylamino)ethyl]-4-methylbenzamide](/img/structure/B4694242.png)